molecular formula C15H24O3 B159393 9alpha,11-Dihydroxydrim-7-en-6-one CAS No. 127681-58-7

9alpha,11-Dihydroxydrim-7-en-6-one

Cat. No. B159393
M. Wt: 252.35 g/mol
InChI Key: CKASNEFFHUIZEG-AEGPPILISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha,11-Dihydroxydrim-7-en-6-one is a sesquiterpenoid . It is a high-purity natural product . The compound is sourced from the leaves and the bark of Drimys winteri .


Molecular Structure Analysis

The molecular formula of 9alpha,11-Dihydroxydrim-7-en-6-one is C15H24O3 . Its molecular weight is 252.35 g/mol . The chemical name is (4R,4aS,8aS)-4-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one .


Physical And Chemical Properties Analysis

9alpha,11-Dihydroxydrim-7-en-6-one appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antiviral Activity

  • 9alpha,13alpha-Dihydroxylisopropylidenylisatisine A, a derivative of isatisine A and structurally related to 9alpha,11-Dihydroxydrim-7-en-6-one, showed moderate anti-HIV-1 activity. This compound, isolated from Isatis indigotica Fort, has an unprecedented fused pentacyclic skeleton (Liu et al., 2007).

Synthetic Routes and Applications

  • A study on the synthesis of 11-hydroxydrim-8(9)-en-7-one and 11,12-dihydroxydrim-8(9)-en-7-one from drim-8(9)-en-7-one revealed their value as key intermediates in preparing biologically active drimanic sesquiterpenoids (Vlad et al., 1990).

Cytotoxic Properties

  • Aplidiasterols A and B, structurally similar to 9alpha,11-Dihydroxydrim-7-en-6-one, demonstrated cytotoxicity against certain tumor cells. These compounds represent a novel class of secosterols isolated from the Mediterranean ascidian Aplidium conicum (Aiello et al., 2003).

Metabolic Transformations

  • Research on the metabolism of 11-oxygenated steroids, including compounds structurally related to 9alpha,11-Dihydroxydrim-7-en-6-one, highlighted their transformation by liver microsomes. This indicates potential metabolic pathways and interactions in biological systems (Bush, Hunter, & Meigs, 1968).

Biological Mimicry

  • The synthesis and evaluation of novel 9alpha-fluorosteroids, which are closely related to 9alpha,11-Dihydroxydrim-7-en-6-one, demonstrated higher anabolic activity. This implies potential applications in mimicking natural hormonal activities (Reyes-Moreno et al., 2009).

Safety And Hazards

The compound is intended for research use only, not for human or veterinary use . It may be harmful to the aquatic environment .

properties

IUPAC Name

(4R,4aS,8aS)-4-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,12,16,18H,5-7,9H2,1-4H3/t12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKASNEFFHUIZEG-AEGPPILISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C(CCCC2(C1(CO)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347667
Record name (4R,4aS,8aS)-4-Hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9alpha,11-Dihydroxydrim-7-en-6-one

CAS RN

127681-58-7
Record name (4R,4aS,8aS)-4-Hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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